Cas no 448214-24-2 (ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate)

Ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate is a specialized organic compound with significant potential in pharmaceutical research. It boasts a unique structure featuring a benzofuran core, a sulfonamide group, and a phenoxycarbonyl substituent, which contribute to its distinct reactivity and potential applications. This compound is highly valued for its potential in drug discovery due to its ability to interact with various biological targets.
ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate structure
448214-24-2 structure
Product Name:ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
CAS No:448214-24-2
MF:C31H25NO7S
MW:555.597707509995
CID:6208534
PubChem ID:18558534
Update Time:2025-07-14

ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
    • SR-01000420571
    • SR-01000420571-1
    • ethyl 5-(4-methyl-N-(phenoxycarbonyl)phenylsulfonamido)-2-phenylbenzofuran-3-carboxylate
    • Oprea1_443008
    • AKOS001600928
    • ETHYL 5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
    • ethyl 5-[(4-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate
    • F0808-2568
    • 448214-24-2
    • ethyl 5-[[(4-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
    • Inchi: 1S/C31H25NO7S/c1-3-37-30(33)28-26-20-23(16-19-27(26)39-29(28)22-10-6-4-7-11-22)32(31(34)38-24-12-8-5-9-13-24)40(35,36)25-17-14-21(2)15-18-25/h4-20H,3H2,1-2H3
    • InChI Key: FCCXVJGMOBFOQE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(C(=O)OC1C=CC=CC=1)C1C=CC2=C(C=1)C(C(=O)OCC)=C(C1C=CC=CC=1)O2)(=O)=O

Computed Properties

  • Exact Mass: 555.13517331g/mol
  • Monoisotopic Mass: 555.13517331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 9
  • Complexity: 961
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 112Ų

ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0808-2568-2μmol
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0808-2568-5μmol
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0808-2568-10μmol
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0808-2568-20μmol
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0808-2568-1mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0808-2568-2mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0808-2568-3mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0808-2568-4mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0808-2568-5mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0808-2568-10mg
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-24-2 90%+
10mg
$79.0 2023-05-17

Additional information on ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-N-(Phenoxycarbonyl)4-Methylbenzenesulfonamido-2-Phenyl-1-Benzofuran-3-Carboxylate (CAS No. 448214-24-2)

Ethyl 5-N-(Phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-24-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds potential for various therapeutic applications, particularly in the areas of anti-inflammatory and anticancer treatments.

The molecular formula of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate is C30H26N2O7S, and its molecular weight is approximately 566.60 g/mol. The compound features a benzofuran core, which is a common scaffold in many bioactive molecules due to its ability to modulate various biological processes. The presence of the phenoxycarbonyl and benzenesulfonamido groups adds to its complexity and contributes to its unique pharmacological properties.

Recent studies have highlighted the anti-inflammatory potential of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has also demonstrated significant anticancer activity. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has been extensively studied to assess its suitability for therapeutic use. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for further clinical development. However, ongoing studies are necessary to fully understand its behavior in vivo and to optimize its formulation for maximum efficacy and safety.

In terms of synthesis, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate can be prepared through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the formation of the benzofuran core followed by the introduction of the phenoxycarbonyl and benzenesulfonamido functionalities. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization.

The safety profile of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has been evaluated through various toxicity studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe option for further clinical trials. However, as with any new drug candidate, comprehensive safety assessments will be required to ensure its long-term safety in human use.

In conclusion, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-24-2) is a promising compound with significant potential in both anti-inflammatory and anticancer therapies. Its unique molecular structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic applications, this compound may play a crucial role in advancing the treatment options for various diseases.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd